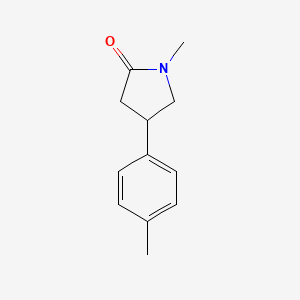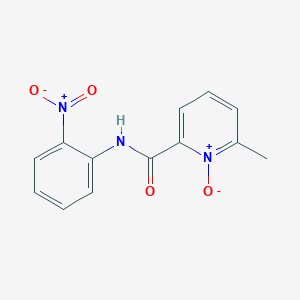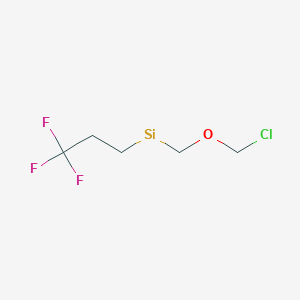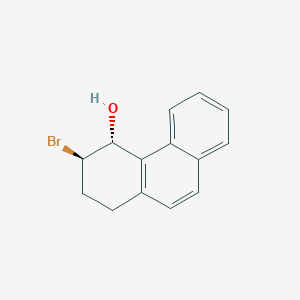
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol is a chiral organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom and a hydroxyl group attached to a tetrahydrophenanthrene backbone. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol typically involves multi-step organic reactions. One common method includes the bromination of a suitable tetrahydrophenanthrene precursor, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators to achieve selective bromination. Subsequent hydroxylation can be performed using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in anhydrous conditions with aprotic solvents, while reduction reactions often require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the bromine atom results in the formation of a hydrocarbon.
Applications De Recherche Scientifique
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its specific stereochemistry.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly in targeting specific biological pathways.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, influencing their activity. The compound may modulate signaling pathways by affecting the conformation and function of target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol
- (3R,4R)-3-chloro-1,2,3,4-tetrahydrophenanthren-4-ol
- (3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-one
Uniqueness
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The stereochemistry ensures selective interactions with chiral environments in biological systems, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
56179-85-2 |
|---|---|
Formule moléculaire |
C14H13BrO |
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol |
InChI |
InChI=1S/C14H13BrO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,12,14,16H,7-8H2/t12-,14+/m1/s1 |
Clé InChI |
WXTKUXHMEVPXME-OCCSQVGLSA-N |
SMILES isomérique |
C1CC2=C([C@H]([C@@H]1Br)O)C3=CC=CC=C3C=C2 |
SMILES canonique |
C1CC2=C(C(C1Br)O)C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)

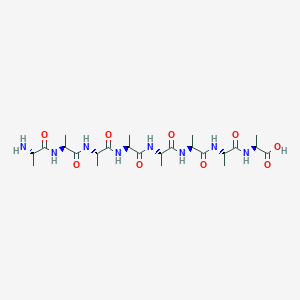
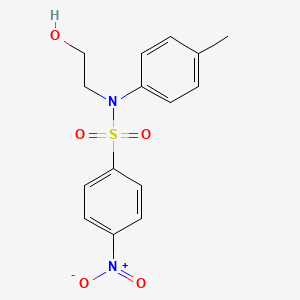
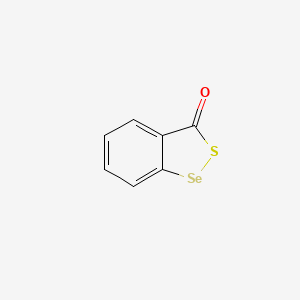
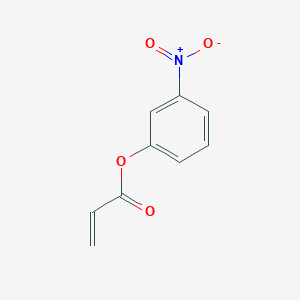
![2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline](/img/structure/B14626325.png)
![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)

